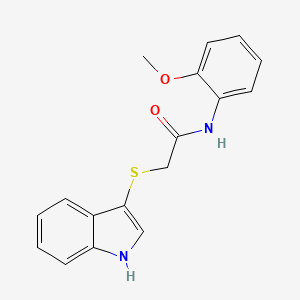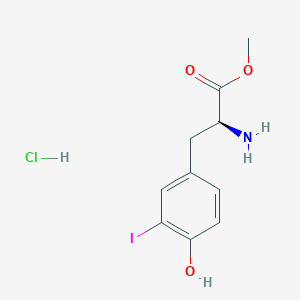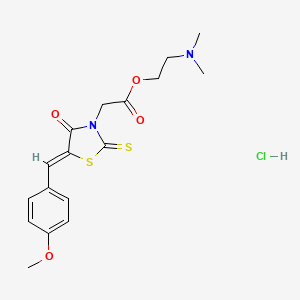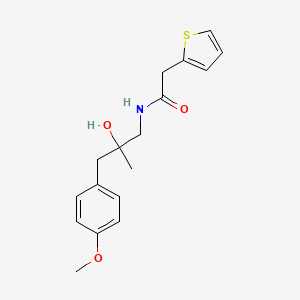
2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” is a compound that contains an indole ring, which is a common structure in many bioactive molecules . The indole ring is attached to a sulfanyl group, which is then connected to an acetamide group with a 2-methoxyphenyl substituent. This structure suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” can be analyzed based on its components. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity. The acetamide group (-CONH2) is a carboxamide, which is a type of amide. The 2-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 2-position .
Chemical Reactions Analysis
The reactivity of “2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” would likely be influenced by its functional groups. The sulfanyl group is known to be reactive and could participate in various chemical reactions. The acetamide group could also be involved in reactions, particularly those involving the carbonyl group or the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” would depend on its structure. The presence of the polar acetamide group and the aromatic indole and phenyl rings could influence properties such as solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
One study synthesized a series of derivatives related to the queried compound and evaluated them for antimicrobial activities against various pathogenic microorganisms. These compounds exhibited promising antibacterial and antifungal properties, with specific derivatives showing notable effectiveness. This research underscores the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-Inflammatory Drug Development
Another study focused on the synthesis and characterization of a new indole acetamide derivative, evaluating its anti-inflammatory properties through in silico modeling. This compound targeted cyclooxygenase domains COX-1 and 2, indicating its potential as a lead compound in anti-inflammatory drug development. The study also explored the compound's molecular structure and interactions, contributing to our understanding of its therapeutic potential (Al-Ostoot et al., 2020).
Green Synthesis Applications
Research into the green synthesis of related acetamide derivatives has been conducted, highlighting a novel approach to producing important intermediates for azo disperse dyes. This research emphasizes environmentally friendly methods, improving selectivity and reducing by-products in chemical synthesis processes (Zhang Qun-feng, 2008).
Corrosion Inhibition
Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in preventing corrosion in steel within acidic and oil medium environments was demonstrated, suggesting these compounds' utility in industrial applications to enhance material longevity and integrity (Yıldırım & Çetin, 2008).
Antimalarial Drug Synthesis
The chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs showcases another application. This study illustrates the potential of related acetamide compounds in contributing to the synthesis of drugs combating malaria, employing catalytic processes for efficiency and selectivity (Magadum & Yadav, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)11-22-16-10-18-13-7-3-2-6-12(13)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNXELSKOQIUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)



![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)
![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

![1-(3,5-Dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one](/img/structure/B2612039.png)


![2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2612043.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2612044.png)
